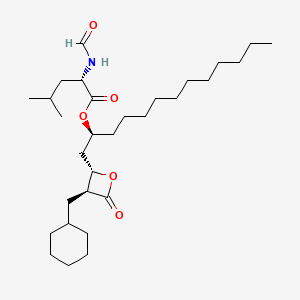

alpha/beta-Hydrolase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H53NO5 |

|---|---|

Molecular Weight |

507.7 g/mol |

IUPAC Name |

[(2S)-1-[(2S,3S)-3-(cyclohexylmethyl)-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C30H53NO5/c1-4-5-6-7-8-9-10-11-15-18-25(35-30(34)27(31-22-32)19-23(2)3)21-28-26(29(33)36-28)20-24-16-13-12-14-17-24/h22-28H,4-21H2,1-3H3,(H,31,32)/t25-,26-,27-,28-/m0/s1 |

InChI Key |

CSXIULPIWPZMHW-LJWNLINESA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC2CCCCC2)OC(=O)[C@H](CC(C)C)NC=O |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CC2CCCCC2)OC(=O)C(CC(C)C)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Screening of α/β-Hydrolase Inhibitors: A Technical Guide

The α/β-hydrolase superfamily is one of the largest and most diverse enzyme families known, encompassing a wide range of catalytic functions. Members of this superfamily are characterized by a conserved α/β-hydrolase fold, which provides a scaffold for a catalytic triad typically composed of a nucleophile (serine, cysteine, or aspartate), a catalytic acid (aspartate or glutamate), and a histidine base. These enzymes are involved in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides an in-depth overview of the core methodologies employed in the discovery and screening of α/β-hydrolase inhibitors, tailored for researchers, scientists, and drug development professionals.

High-Throughput Screening (HTS) Assays

High-throughput screening enables the rapid assessment of large compound libraries to identify initial "hit" compounds that modulate the activity of a target α/β-hydrolase. A variety of assay formats can be employed, each with its own advantages and limitations.

Fluorescence-Based Assays

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, broad dynamic range, and compatibility with automation.[1] These assays typically utilize a substrate that, upon cleavage by the hydrolase, releases a fluorescent product.

This protocol is adapted from a commercially available FAAH inhibitor screening assay kit and provides a general framework for measuring the inhibition of a serine hydrolase.[2][3]

Materials:

-

FAAH enzyme (human, recombinant)

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., JZL195)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1X FAAH Assay Buffer by diluting a 10X stock with ultrapure water.

-

Thaw the FAAH enzyme on ice and dilute it to the desired concentration in 1X FAAH Assay Buffer. Keep the diluted enzyme on ice.

-

Prepare the FAAH substrate solution by diluting the stock in the appropriate solvent (e.g., ethanol) to the desired final concentration.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the solvent.

-

-

Assay Plate Setup (Final Volume: 200 µL/well):

-

100% Initial Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

-

Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.

-

Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound or positive control.

-

-

Incubation:

-

Pre-incubate the plate for 5 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate to all wells.

-

-

Measurement:

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percent inhibition for each test compound concentration using the following formula:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[1]

-

Mass Spectrometry (MS)-Based Assays

Mass spectrometry-based assays offer a label-free and highly sensitive method for directly measuring the enzymatic conversion of a substrate to a product. This technique is particularly useful for enzymes where suitable fluorescent substrates are not available.

This protocol provides a general workflow for an MS-based hydrolase inhibitor screening assay.

Materials:

-

Hydrolase enzyme

-

Assay buffer specific to the enzyme

-

Substrate

-

Test compounds

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

UPLC-MS system

Procedure:

-

Reaction Setup:

-

In a microplate, combine the hydrolase enzyme, assay buffer, and test compound.

-

Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

-

Reaction Termination:

-

After a specific incubation time, quench the reaction by adding a cold quenching solution containing an internal standard.

-

-

Sample Preparation:

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

UPLC-MS Analysis:

-

Inject the samples onto a suitable UPLC column for chromatographic separation of the substrate and product.

-

Detect the substrate and product using a mass spectrometer operating in a selected reaction monitoring (SRM) or similar targeted mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the product to the internal standard.

-

Determine the percent inhibition based on the reduction in product formation in the presence of the test compound compared to a vehicle control.

-

Calculate IC50 values as described for the fluorescence-based assay.

-

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in their native biological context.[4] This technique is particularly well-suited for the study of serine hydrolases.[5]

Competitive ABPP for Inhibitor Discovery

In a competitive ABPP experiment, a complex proteome is pre-incubated with a potential inhibitor before treatment with a broad-spectrum activity-based probe (ABP).[3] The inhibitor competes with the ABP for binding to the active site of the target enzyme. A reduction in probe labeling indicates that the compound is engaging the target.

Materials:

-

Cell lysate or tissue proteome

-

Test inhibitor compounds

-

Activity-based probe (e.g., fluorophosphonate-rhodamine for in-gel fluorescence or a biotinylated probe for enrichment)

-

SDS-PAGE gels

-

Fluorescence gel scanner or streptavidin beads and mass spectrometer

Procedure:

-

Proteome Preparation:

-

Prepare a cell lysate or tissue homogenate in a suitable buffer.

-

Determine the protein concentration.

-

-

Inhibitor Incubation:

-

Aliquot the proteome and add the test inhibitor at various concentrations.

-

Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Probe Labeling:

-

Add the activity-based probe to each sample.

-

Incubate for a further period to allow the probe to label the active enzymes that are not blocked by the inhibitor.

-

-

Analysis:

-

Gel-Based Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescence intensity of a specific band in the presence of the inhibitor indicates target engagement.

-

-

MS-Based Analysis (for biotinylated probes):

-

Enrich the probe-labeled proteins using streptavidin-coated beads.

-

Digest the enriched proteins on-bead (e.g., with trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the spectral counts or peptide intensity for a particular hydrolase indicates inhibition.

-

-

Fragment-Based Screening (FBS)

Fragment-based screening is an alternative to HTS that involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but high-quality binders.[6] These fragment hits can then be optimized into potent and selective inhibitors.

Thermal Shift Assay (TSA)

The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a common biophysical method used for fragment screening.[7] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.

Materials:

-

Purified α/β-hydrolase

-

Fragment library

-

Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

-

Real-time PCR instrument or a dedicated DSF instrument

Procedure:

-

Assay Setup:

-

In a 96- or 384-well PCR plate, mix the purified protein (typically 1-10 µM) with the fluorescent dye.

-

Add the fragment compounds to the wells (typically at a concentration of 1-10 mM). Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Slowly increase the temperature (e.g., 0.5°C/min) and monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The midpoint of the transition in the melting curve represents the Tm.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of each fragment.

-

Fragments that induce a significant positive ΔTm are considered hits.

-

Quantitative Data Summary

The following tables summarize key quantitative data for inhibitors of several well-studied α/β-hydrolases.

Table 1: Inhibitor Potency (IC50/Ki Values)

| Target Enzyme | Inhibitor | IC50/Ki Value | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | URB597 | ~5 nM | Irreversible carbamate inhibitor.[8] |

| Fatty Acid Amide Hydrolase (FAAH) | OL-135 | 4.7 nM (Ki) | Reversible, competitive inhibitor.[8] |

| Fatty Acid Amide Hydrolase (FAAH) | PF-3845 | 52.55 µM | Potent and selective irreversible inhibitor.[1] |

| Fatty Acid Amide Hydrolase (FAAH) | JZL195 | 12 nM | Dual FAAH/MAGL inhibitor.[8] |

| Monoacylglycerol Lipase (MAGL) | JZL184 | 8 nM | Potent and selective irreversible inhibitor.[6] |

| Monoacylglycerol Lipase (MAGL) | KML29 | 5.9 nM (human) | Selective and irreversible inhibitor.[6] |

| Monoacylglycerol Lipase (MAGL) | MAGL-IN-1 | 80 nM | Potent, selective, reversible, and competitive inhibitor.[5] |

| Leukotriene A4 Hydrolase (LTA4H) | LYS-006 | 0.12 nM | Potent and selective inhibitor.[9] |

| Leukotriene A4 Hydrolase (LTA4H) | Acebilustat | 4.9 nM | Investigated for the treatment of inflammatory diseases.[9] |

Table 2: High-Throughput Screening Hit Rates

| Screening Campaign Target | Library Size | Screening Method | Hit Rate | Reference/Notes |

| β-Lactamase | 70,563 | qHTS | 1.8% | Initial hit rate before filtering for promiscuous inhibitors.[10] |

| Soluble Epoxide Hydrolase (sEH) | ~100,000 | Fluorescence | ~0.1-1.0% | Typical hit rate for HTS campaigns.[11][12] |

| Monoacylglycerol Lipase (MAGL) | Virtual | Virtual Screening | 50% | Hit rate from a pharmacophore-guided virtual screening study of a small number of top-ranked compounds.[13] |

Visualizations

Signaling Pathway: Endocannabinoid Degradation

The following diagram illustrates the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by the α/β-hydrolase monoacylglycerol lipase (MAGL) and its subsequent signaling implications.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 5. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assay.works [assay.works]

- 12. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Novel Mechanisms of Alpha/Beta-Hydrolase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The alpha/beta-hydrolase (α/β-hydrolase) superfamily represents a vast and functionally diverse group of enzymes characterized by a conserved α/β-hydrolase fold.[1][2][3] These enzymes play critical roles in a myriad of physiological processes, including neurotransmission, lipid metabolism, and signal transduction, making them attractive targets for therapeutic intervention in various diseases.[4][5][6] While traditional enzyme inhibition strategies have been employed, the quest for greater selectivity and potency has driven the exploration of novel inhibitor mechanisms of action. This technical guide provides an in-depth exploration of these cutting-edge approaches, focusing on covalent and allosteric inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Alpha/Beta-Hydrolase Fold: A Conserved Scaffold for Diverse Catalysis

The defining feature of the α/β-hydrolase superfamily is a core three-dimensional structure consisting of a central, predominantly parallel β-sheet flanked by α-helices.[7][8][9] A key element of their catalytic machinery is a highly conserved catalytic triad, typically composed of a nucleophile (serine, cysteine, or aspartate), a histidine, and an acidic residue (aspartate or glutamate).[1][10][11] This triad facilitates the hydrolysis of a wide range of substrates.[1][12] The diversity within this superfamily arises from variations in substrate-binding pockets and the presence of additional structural domains, often referred to as "lid" domains, which can regulate substrate access to the active site.[1][13]

Novel Inhibitor Mechanisms of Action

Recent advances in drug discovery have led to the development of inhibitors that move beyond simple competitive binding at the active site. These novel mechanisms offer the potential for increased specificity, prolonged duration of action, and the ability to target enzymes previously considered "undruggable."

Covalent Inhibition: Forming a Lasting Bond

Covalent inhibitors form a stable, covalent bond with a reactive residue in the target enzyme, often leading to irreversible or slowly reversible inactivation.[14][15] This mechanism can provide high potency and a prolonged pharmacodynamic effect.[16] The design of targeted covalent inhibitors (TCIs) involves incorporating a reactive "warhead" into a scaffold that directs it to a specific nucleophilic residue within the target protein.[16]

A notable strategy in the development of covalent α/β-hydrolase inhibitors is the targeting of the catalytic serine nucleophile. For instance, boronic acids have been shown to be effective covalent inhibitors. The boron atom is key to the covalent inhibition of enzymes like ABHD3.[4] The MIDA (N-methyliminodiacetic acid) boronate moiety can enhance cell permeability and stability compared to free boronic acids.[4]

Table 1: Quantitative Data for a Covalent α/β-Hydrolase Inhibitor

| Inhibitor | Target | Inhibition Type | IC50 (µM) | Reference |

| β-aminocyano(MIDA)boronate 2 | ABHD3 | Covalent | 0.14 | [4] |

Allosteric Inhibition: A Remote Control Approach

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site.[14][17] This binding event induces a conformational change in the enzyme that alters the active site's geometry or dynamics, thereby modulating its catalytic activity.[17] Allosteric inhibition offers a promising avenue for achieving high selectivity, as allosteric sites are often less conserved than active sites among related enzymes.

A compelling example of allosteric modulation within the α/β-hydrolase family is the regulation of ABHD5. High-throughput screening identified compounds that disrupt the interaction between ABHD5 and its binding partners, PLIN1 or PLIN5, without directly binding to the active site.[4] These molecules act as allosteric modulators, promoting the release of ABHD5 and subsequent activation of adipose triglyceride lipase (ATGL), a key enzyme in lipolysis.[4]

Table 2: Quantitative Data for Allosteric Modulators of ABHD5

| Modulator | Target Interaction | IC50 (nM) for Interaction Disruption | EC50 (µM) for Lipolysis Stimulation | Reference |

| Thiaza-tricyclic urea 7 (SR-4995) | ABHD5-PLIN1 | 200 | 4-7 | [4] |

| Sulfonyl piperazine 8 (SR-4559) | ABHD5-PLIN1 | 510 | 4-7 | [4] |

Experimental Protocols for Characterizing Inhibitor Mechanisms

Determining the mechanism of action of a novel inhibitor requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay using p-Nitrophenyl Esters

This spectrophotometric assay is widely used to measure the activity of hydrolases that can cleave p-nitrophenyl (pNP) ester substrates, releasing the chromogenic product p-nitrophenol.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.2% (v/v) Triton X-100 and 50 mM NaCl.[11]

-

Substrate Stock Solution: Prepare a 100 mM stock solution of the desired p-nitrophenyl ester (e.g., p-nitrophenyl acetate for esterase activity) in acetonitrile.

-

Enzyme Solution: Dilute the purified α/β-hydrolase to a suitable working concentration in the assay buffer.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 2 µL of the inhibitor solution at various concentrations (or solvent control) to the respective wells.

-

Add 20 µL of the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding 28 µL of the p-nitrophenyl ester substrate solution (diluted in assay buffer to the desired final concentration).

-

Monitor the increase in absorbance at 405 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of an inhibitor against a whole family of enzymes in a complex proteome.[4][18]

Protocol:

-

Proteome Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer (e.g., PBS) to obtain a soluble proteome fraction.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

In separate microcentrifuge tubes, pre-incubate a defined amount of the proteome (e.g., 50 µg) with varying concentrations of the test inhibitor (or vehicle control) for a specific time (e.g., 30 minutes) at room temperature.

-

-

Probe Labeling:

-

Add a broad-spectrum activity-based probe (ABP) that targets the desired class of hydrolases (e.g., a fluorophosphonate probe for serine hydrolases) to each reaction.

-

Incubate for a defined period to allow the probe to covalently label the active enzymes that were not blocked by the inhibitor.

-

-

Sample Preparation for Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Data Analysis:

-

Visualize the labeled proteins by in-gel fluorescence scanning.

-

The decrease in fluorescence intensity of a specific protein band in the presence of the inhibitor indicates target engagement.

-

Quantify the band intensities to determine the IC50 value for the inhibition of each labeled enzyme.

-

For proteome-wide selectivity, labeled proteins can be identified and quantified using mass spectrometry-based approaches.

-

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: Covalent inhibitor binding and inactivation workflow.

Caption: Conformational change induced by allosteric inhibition.

Caption: Experimental workflow for competitive ABPP.

Conclusion

The exploration of novel inhibitor mechanisms, such as covalent and allosteric inhibition, is pushing the boundaries of drug discovery for the α/β-hydrolase superfamily. These approaches offer the potential for highly potent and selective therapeutics. A thorough understanding of the underlying principles, coupled with robust experimental validation using techniques like activity-based protein profiling, is crucial for the successful development of the next generation of α/β-hydrolase inhibitors. This guide provides a foundational framework for researchers to navigate this exciting and rapidly evolving field.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Alpha/Beta-hydrolase fold enzymes: structures, functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α/β Hydrolases: Toward Unraveling Entangled Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of a Novel α/β-Hydrolase/FSH from the White Shrimp Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CATH Superfamily 3.40.50.1820 [cathdb.info]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical Characterization of a Novel α/β-Hydrolase/FSH from the White Shrimp Litopenaeus vannamei [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Unveiling the functional diversity of the Alpha-Beta hydrolase fold in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are Hydrolase inhibitors and how do they work? [synapse.patsnap.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 17. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Characterization of New Alpha/Beta-Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation techniques for the characterization of novel inhibitors targeting the alpha/beta-hydrolase (α/β-hydrolase) superfamily of enzymes. This diverse class of enzymes plays crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention in various diseases, including neurological disorders, cancer, and metabolic conditions. This document outlines key experimental protocols, data presentation standards, and visual representations of associated signaling pathways and experimental workflows to facilitate robust and reproducible inhibitor characterization.

Introduction to the Alpha/Beta-Hydrolase Superfamily

The α/β-hydrolase superfamily is one of the largest and most diverse groups of enzymes found in nature. Members of this family share a conserved α/β-hydrolase fold, which consists of a central, mostly parallel β-sheet flanked by α-helices. Despite their structural similarities, these enzymes exhibit a wide range of catalytic functions, acting as esterases, lipases, proteases, dehalogenases, and more. Key members of this superfamily that are of significant pharmacological interest include Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and various α/β-hydrolase domain-containing (ABHD) proteins. These enzymes are integral to signaling pathways such as the endocannabinoid system, regulating neurotransmission, inflammation, and energy metabolism. The development of potent and selective inhibitors for these enzymes holds immense therapeutic potential.

Quantitative Data for Novel Alpha/Beta-Hydrolase Inhibitors

The effective characterization of a novel inhibitor relies on the precise determination of its potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying inhibitor efficacy. Below are tables summarizing quantitative data for recently developed inhibitors targeting prominent members of the α/β-hydrolase superfamily.

Table 1: Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

| Inhibitor | Target Species | IC50 | Ki | Inhibition Type | Reference |

| PF-3845 | Human | 7.2 nM | - | Irreversible, Covalent | [1][2] |

| URB597 | Human | 4.6 nM | - | Irreversible, Covalent | [3] |

| JNJ-42165279 | Human | 0.76 nM | - | Reversible, Non-competitive | |

| BIA 10-2474 | Human | 5.3 nM | - | Irreversible, Covalent |

Table 2: Inhibitors of Monoacylglycerol Lipase (MAGL)

| Inhibitor | Target Species | IC50 | Ki | Inhibition Type | Reference |

| JZL184 | Human | 8 nM | - | Irreversible, Covalent | [4] |

| KML29 | Human | 5.9 nM | - | Irreversible, Covalent | [5] |

| MJN110 | Human | 9.1 nM | - | Reversible | [5] |

| SAR127303 | Human | 35.9 nM | - | Irreversible, Covalent | [6] |

Table 3: Inhibitors of Other Alpha/Beta-Hydrolase Domain (ABHD) Proteins

| Inhibitor | Target Enzyme | Target Species | IC50 | Ki | Inhibition Type | Reference |

| JW480 | KIAA1363 (AADACL1) | Human | 1.8 nM | - | Irreversible, Covalent | [7] |

| KT182 | ABHD6 | Mouse | 0.24 nM | - | Irreversible, Covalent | [5] |

| LEI106 | ABHD6/DAGLα | Human | - | 0.8 µM (ABHD6) | Dual Inhibitor | [8] |

| JZP-169 | ABHD6 | Human | 216 nM | - | Selective | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible characterization of enzyme inhibitors. This section provides step-by-step methodologies for key assays.

Enzyme Inhibition Kinetics Assay

This protocol outlines the determination of IC50 and the mode of inhibition for a novel α/β-hydrolase inhibitor.

Materials:

-

Purified α/β-hydrolase enzyme

-

Substrate (e.g., p-nitrophenyl acetate for general esterase activity, or a specific fluorogenic substrate)

-

Test inhibitor compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Dilute the purified enzyme to a working concentration in the assay buffer. The final enzyme concentration should be in the linear range of the assay.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to obtain a range of concentrations to be tested.

-

-

IC50 Determination:

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate (typically at or below the Km value) to all wells.[7]

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

-

-

Determination of Inhibition Type (e.g., Competitive, Non-competitive):

-

Perform the kinetic assay with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocities for each condition.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

-

Ki Calculation:

-

For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[10]

Materials:

-

Cultured cells expressing the target α/β-hydrolase

-

Test inhibitor compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting or AlphaScreen® reagents

Procedure:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient time to allow for compound entry and target binding (e.g., 1-2 hours).

-

-

Heat Shock:

-

Harvest the cells and resuspend them in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A temperature gradient is often used to determine the melting curve of the protein.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection of Soluble Target Protein:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the soluble target protein using a suitable detection method:

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target α/β-hydrolase.

-

AlphaScreen®: A high-throughput method that uses antibody-coated beads to detect the target protein.[10]

-

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

-

Mass Spectrometry-Based Inhibitor Screening

Mass spectrometry (MS) offers a high-throughput and label-free method for screening compound libraries and characterizing inhibitor-enzyme interactions.

Materials:

-

Purified α/β-hydrolase enzyme (can be immobilized on beads)

-

Substrate

-

Compound library

-

Assay buffer

-

Quenching solution (e.g., acetonitrile with formic acid)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

-

Assay Setup:

-

In a multi-well plate, dispense the purified enzyme (or enzyme-coated beads).

-

Add the compounds from the library to individual wells.

-

Pre-incubate the enzyme with the compounds.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate to all wells.

-

Incubate for a fixed period under optimal conditions.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding a quenching solution.

-

If using immobilized enzyme, separate the beads from the supernatant.

-

Prepare the samples for MS analysis (e.g., spotting on a MALDI plate with matrix or injection into an LC-MS system).

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra for each sample.

-

Monitor the signal intensities of the substrate and the product.

-

-

Data Analysis:

-

Calculate the substrate-to-product conversion ratio for each well.

-

Identify "hits" (potential inhibitors) as compounds that significantly reduce the formation of the product compared to the control.

-

Follow up on hits with secondary assays to confirm activity and determine potency.

-

Visualization of Signaling Pathways and Workflows

Understanding the broader biological context of α/β-hydrolase inhibitors is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow for inhibitor characterization.

Endocannabinoid Signaling Pathway

The endocannabinoid system is a primary target for many α/β-hydrolase inhibitors, particularly those targeting FAAH and MAGL.

Caption: Endocannabinoid signaling at the synapse.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a logical progression of experiments for the comprehensive characterization of a novel α/β-hydrolase inhibitor.

Caption: Workflow for α/β-hydrolase inhibitor characterization.

This technical guide provides a foundational framework for the characterization of novel α/β-hydrolase inhibitors. By employing these standardized protocols and maintaining rigorous data analysis, researchers can significantly advance the development of new therapeutics targeting this important enzyme superfamily.

References

- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis. – CIRM [cirm.ca.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. courses.edx.org [courses.edx.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Potent Alpha/Beta-Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The α/β-hydrolase superfamily is a large and diverse class of enzymes characterized by a conserved α/β-hydrolase fold. These enzymes play crucial roles in a wide array of physiological processes, including metabolism, signal transduction, and neurotransmission, making them attractive targets for therapeutic intervention in various diseases such as pain, inflammation, cancer, and neurological disorders. This technical guide provides an in-depth overview of the synthesis of potent inhibitors targeting key members of this superfamily, with a focus on Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), two well-studied enzymes in the endocannabinoid system.

Key α/β-Hydrolase Targets and Inhibitor Classes

FAAH and MAGL are serine hydrolases that terminate the signaling of the endocannabinoid neurotransmitters anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1][2] Inhibition of these enzymes increases the endogenous levels of these signaling lipids, offering therapeutic benefits.[1][2] Several classes of potent and selective inhibitors have been developed, primarily targeting the active site serine nucleophile.

Carbamate Inhibitors

Carbamates are a prominent class of irreversible inhibitors that function by carbamylating the catalytic serine residue of the hydrolase.

-

URB597 (and analogs): A widely used selective FAAH inhibitor.[3][4] Its structure features a biphenyl-3-yl carbamate core.

-

JZL184 (and analogs): A potent and selective inhibitor of MAGL.[5][6][7] It also possesses a carbamate scaffold designed for optimal interaction with the MAGL active site.

-

Hexafluoroisopropyl Carbamates: This class of inhibitors has shown high potency and selectivity for MAGL and, in some cases, dual FAAH/MAGL activity.[8]

Urea Inhibitors

Piperidine and piperazine ureas represent another class of covalent irreversible inhibitors that are highly selective for FAAH.[1][9] These compounds also act by acylating the active site serine.

Quantitative Data on Inhibitor Potency

The potency of α/β-hydrolase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, for irreversible inhibitors, the inactivation rate constant (k_inact/K_i). Below are tables summarizing the potency of representative inhibitors.

| Inhibitor | Target Enzyme | IC50 (nM) | Notes | Reference |

| URB597 | hFAAH | 4.6 | Irreversible inhibitor. | [10] |

| rFAAH | 7.7 ± 1.5 | [10] | ||

| PF-04457845 | hFAAH | 7.2 ± 0.63 | Highly selective and potent. | [11] |

| rFAAH | 7.4 ± 0.62 | [11] | ||

| PF-750 | hFAAH | - | Irreversible, potent piperidine urea inhibitor. | [9] |

| Piperine derivative (11f) | FAAH | 650 | Novel inhibitor identified through screening. | [12] |

Table 1: Potency of Selected FAAH Inhibitors

| Inhibitor | Target Enzyme | IC50 (nM) | Notes | Reference |

| JZL184 | mMAGL | 8 | Potent and selective. | [5][6] |

| KML29 | hMAGL | 5.9 | Highly selective and irreversible. | [13] |

| mMAGL | 15 | [13] | ||

| rMAGL | 43 | [13] | ||

| SAR127303 | hMAGL | 35.9 | Potent hexafluoroisopropyl carbamate. | [9] |

| TZPU | hMAGL | 39.3 | Novel N-((1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide. | [9] |

Table 2: Potency of Selected MAGL Inhibitors

Experimental Protocols: Synthesis of Key Inhibitors

The following protocols provide detailed methodologies for the synthesis of representative α/β-hydrolase inhibitors.

Protocol 1: Synthesis of a Piperidine Urea FAAH Inhibitor (General Procedure)

This protocol is based on the synthesis of benzothiophene piperidine urea FAAH inhibitors.[1]

Step 1: Synthesis of the Piperidine Intermediate

-

Dissolve benzothiophene in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for 1 hour.

-

Add a solution of the appropriate Weinreb amide in THF and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by flash chromatography.

-

Dissolve the ketone in ethanol and add sodium borohydride in portions. Stir until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the resulting alcohol.

-

Treat the alcohol with a catalytic amount of p-toluenesulfonic acid in toluene and heat to reflux to induce elimination.

-

Hydrogenate the resulting alkene using palladium on carbon (Pd/C) as a catalyst in methanol under a hydrogen atmosphere to yield the piperidine intermediate.

Step 2: Urea Formation

-

Dissolve the piperidine intermediate in dichloromethane.

-

Add the desired isocyanate and stir at room temperature until the reaction is complete.

-

Concentrate the reaction mixture and purify the final urea product by flash chromatography.

Protocol 2: Synthesis of a Carbamate MAGL Inhibitor (General Procedure for Hexafluoroisopropyl Carbamates)

This protocol is based on the synthesis of hexafluoroisopropyl carbamate inhibitors of MAGL.[8]

-

Dissolve 1,1,1,3,3,3-hexafluoropropan-2-ol and bis(pentafluorophenyl) carbonate in acetonitrile.

-

Add triethylamine and stir the mixture at room temperature for 2 hours to form the activated carbonate.

-

To this mixture, add the desired amine (e.g., an indolyl-substituted alkan-1-amine) and continue stirring at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final carbamate inhibitor.

Experimental Workflow: Inhibitor Screening

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for screening and characterizing enzyme inhibitors in complex biological samples.

Competitive ABPP Workflow for Serine Hydrolase Inhibitor Screening

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Signaling Pathways of FAAH and MAGL

FAAH and MAGL are key regulators of the endocannabinoid system. Their inhibition leads to an accumulation of their respective substrates, AEA and 2-AG, which then modulate cannabinoid receptors (CB1 and CB2) and other downstream targets.

Caption: Endocannabinoid signaling pathway and points of inhibition.

This guide provides a foundational understanding of the synthesis and evaluation of potent α/β-hydrolase inhibitors. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to develop novel therapeutics targeting this important enzyme class. Further research into the structure-activity relationships and in vivo efficacy of these compounds will continue to advance the field of drug discovery.

References

- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]

- 4. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drugs [bio-protocol.org]

- 7. A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 13. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Activity of Alpha/Beta-Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha/beta-hydrolase (ABH) superfamily represents a large and diverse class of enzymes characterized by a conserved α/β-hydrolase fold. These enzymes are integral to a multitude of physiological processes, primarily through their role in the metabolism of lipids and other bioactive molecules. Members of the ABH family, which includes well-studied enzymes like fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and various ABH domain-containing proteins (ABHDs), are critical regulators of signaling pathways involved in inflammation, neurotransmission, and cancer progression. Consequently, the development of potent and selective inhibitors targeting ABH enzymes has become a significant focus in modern drug discovery.

This technical guide provides an in-depth overview of the cellular activity of alpha/beta-hydrolase inhibitors. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for key inhibitors, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of ABH Inhibitors

The potency and selectivity of alpha/beta-hydrolase inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of selected inhibitors against key ABH enzymes.

Table 1: Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

| Compound | Target | IC50 (nM) | Ki (nM) | Organism | Comments |

| URB597 | FAAH | 4.6 | - | Human/Rat | Irreversible carbamate inhibitor. |

| PF-3845 | FAAH | - | 230 | Human | Potent, selective, and irreversible inhibitor. |

| JNJ-1661010 | FAAH | 33 (human), 34 (rat) | - | Human, Rat | Crosses the blood-brain barrier. |

| BIA 10-2474 | FAAH | - | - | Rat | IC50 values of 50-70 mg/kg in various brain regions. |

| Biochanin A | FAAH | 2400 (human), 1400 (rat), 1800 (mouse) | - | Human, Rat, Mouse | Naturally occurring isoflavone. |

Table 2: Inhibitors of Monoacylglycerol Lipase (MAGL)

| Compound | Target | IC50 (nM) | Organism | Comments |

| JZL184 | MAGL | ~8 | Mouse | Selective and irreversible carbamate inhibitor. |

| KML29 | MAGL | 5.9 (human), 43 (rat), 15 (mouse) | Human, Rat, Mouse | Orally active and irreversible inhibitor with high selectivity. |

| CAY10499 | MAGL | 144 | Human | Non-selective, also inhibits FAAH (IC50 = 14 nM). |

| JJKK 048 | MAGL | 0.214 (human), 0.275 (rat), 0.363 (mouse) | Human, Rat, Mouse | Highly potent and selective inhibitor. |

| Euphol | MAGL | 315 | - | Reversible inhibitor. |

Table 3: Inhibitors of ABHD6

| Compound | Target | IC50 (nM) | Organism | Comments |

| WWL70 | ABHD6 | 70 | - | Carbamate inhibitor identified via ABPP. |

| KT182 | ABHD6 | 0.24 | Mouse (Neuro2A cells) | Potent and selective inhibitor. |

| JZP-430 | ABHD6 | 44 | Human (HEK293 cells) | 1,2,5-thiadiazole carbamate inhibitor. |

| WWL123 | ABHD6 | 430 | - | Selective carbamate inhibitor. |

| Orlistat | ABHD6 | 13.18 - 19.95 | - | Broad-spectrum lipase inhibitor. |

Signaling Pathways Modulated by ABH Inhibitors

Alpha/beta-hydrolase inhibitors exert their cellular effects by modulating the levels of bioactive lipid signaling molecules. A primary example is the regulation of the endocannabinoid system, which has downstream consequences on other critical signaling cascades like the PI3K/Akt and MAPK pathways.

Endocannabinoid Signaling Pathway

Many ABH enzymes, particularly FAAH and MAGL, are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes leads to an accumulation of their respective substrates, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This enhanced signaling can influence a wide range of physiological processes, including pain, inflammation, and mood.

In Vivo Efficacy of Alpha/Beta-Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha/beta-hydrolase (α/β-hydrolase) superfamily represents a large and diverse class of enzymes characterized by a conserved α/β-hydrolase fold.[1] These enzymes play critical roles in a wide array of physiological processes by hydrolyzing various substrates, including esters, amides, and epoxides.[1] Consequently, they have emerged as attractive therapeutic targets for a multitude of diseases, including pain, inflammation, cancer, and neurological disorders. This technical guide provides an in-depth overview of the in vivo efficacy of inhibitors targeting key members of this superfamily, with a particular focus on Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), two central enzymes in the endocannabinoid system.

Core Concepts: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a primary focus for the development of α/β-hydrolase inhibitors. The ECS plays a crucial role in regulating pain, inflammation, mood, and memory.[2] Its primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by FAAH and MAGL, respectively. By inhibiting these enzymes, the levels of AEA and 2-AG are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent therapeutic effects.[2][3]

In Vivo Efficacy of Key Alpha/Beta-Hydrolase Inhibitors

The in vivo efficacy of numerous α/β-hydrolase inhibitors has been demonstrated in various preclinical models of disease. The following tables summarize key quantitative data for some of the most extensively studied FAAH and MAGL inhibitors.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference(s) |

| URB597 | Carrageenan-induced inflammatory pain (rat) | 3 mg/kg, s.c. | Significantly reduced visceral motor response to colorectal distension.[4] | [4] |

| Cocaine self-administration (mouse) | 0.3 mg/kg, i.p. | Reduced cocaine intake under conditioned punishment.[5] | [5] | |

| OL-135 | Neuropathic pain (rat spinal nerve ligation) | 6 mg/kg/h, continuous i.v. | Maintained efficacious activity over 6 hours.[6] | [6] |

| PF-3845 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain (rat) | 10 mg/kg, p.o. | Comparable pain inhibition to naproxen (10 mg/kg).[6] | [6] |

| Lipopolysaccharide (LPS)-induced tactile allodynia (mouse) | 10 mg/kg, i.p. | Reversed LPS-induced tactile allodynia.[3] | [3] | |

| JNJ-1661010 | Mild thermal injury and Chung model of neuropathic pain (rat) | 20 mg/kg, i.p. | Exhibited activity in both pain models with no motor impairment.[7] | [7] |

Monoacylglycerol Lipase (MAGL) Inhibitors

| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference(s) |

| JZL184 | Chronic Constriction Injury (CCI) of the sciatic nerve (mouse) | 8 mg/kg, i.p. | ED50 of 8.04 mg/kg for mechanical allodynia and 4.13 mg/kg for cold allodynia.[2] | [2] |

| Carrageenan-induced paw edema (mouse) | 16 mg/kg, i.p. | Significantly attenuated paw edema and mechanical allodynia.[8] | [8] | |

| Cisplatin-induced peripheral neuropathy (mouse) | 0.33 mg/kg, intraplantar | Blocked the expression of mechanical hyperalgesia.[9] | [9] | |

| MJN110 | Chronic Constriction Injury (CCI) of the sciatic nerve (mouse) | 0.43 mg/kg, i.p. | ED50 of 0.43 mg/kg for reversal of mechanical allodynia.[10] | [10] |

| Repetitive traumatic brain injury (mouse) | 2.5 mg/kg, i.p. | Improved locomotor function and spatial learning.[11] | [11] |

Other Alpha/Beta-Hydrolase Inhibitors

| Inhibitor | Target | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference(s) |

| JW480 | KIAA1363/AADACL1 | Prostate cancer xenograft (mouse) | 80 mg/kg/day, p.o. | Suppressed tumor growth by 56% on day 33.[12] | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo efficacy of α/β-hydrolase inhibitors. Below are protocols for two commonly employed preclinical models.

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory properties of novel compounds.

Materials:

-

Male Wistar rats or ICR mice.[10]

-

Test inhibitor and vehicle.

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer the test inhibitor or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before carrageenan injection.[6]

-

Measure the baseline paw volume or thickness using a plethysmometer or calipers.[13][14]

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[10][13]

-

Measure the paw volume or thickness at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

Calculate the percentage of paw edema inhibition for the treated groups compared to the vehicle control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a well-established method for inducing neuropathic pain in rodents.

Materials:

-

Male Sprague-Dawley rats or C57BL/6J mice.[15]

-

Anesthetic (e.g., isoflurane).

-

4-0 or 5-0 chromic gut sutures.[15]

-

Surgical instruments.

-

Von Frey filaments for assessing mechanical allodynia.[15]

-

Plantar test apparatus for assessing thermal hyperalgesia.[15]

Procedure:

-

Anesthetize the animal.

-

Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them.[15] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover from surgery. Behavioral testing is typically performed several days post-surgery.

-

Assess mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments.[15]

-

Assess thermal hyperalgesia by measuring the paw withdrawal latency to a radiant heat source.[15]

-

Administer the test inhibitor or vehicle and repeat behavioral testing at desired time points to evaluate its anti-allodynic and anti-hyperalgesic effects.

Visualizing Molecular Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway in Nociception

Inhibition of FAAH and MAGL enhances endocannabinoid signaling, leading to analgesic effects. This is primarily mediated by the activation of CB1 and CB2 receptors, which are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. This cascade of events ultimately reduces neuronal excitability and neurotransmitter release in pain pathways.

Caption: Endocannabinoid signaling at the synapse and points of intervention by inhibitors.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an α/β-hydrolase inhibitor in a preclinical model of disease.

References

- 1. graphviz.org [graphviz.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Harvard Bioscience | Life Sciences Equipment and Instruments [harvardbioscience.com]

- 6. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the Endocannabinoid System in Pain | Anesthesia Key [aneskey.com]

- 15. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of α/β-Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the inhibition of the α/β-hydrolase superfamily, a diverse class of enzymes with critical roles in human physiology and disease. Understanding the molecular interactions that drive inhibitor potency and selectivity is paramount for the rational design of novel therapeutics targeting these enzymes. This document outlines the core structural features of α/β-hydrolases, details the mechanisms of action of prominent inhibitor classes, presents quantitative SAR data, and provides methodologies for key experimental procedures.

The α/β-Hydrolase Fold: A Conserved Scaffold for Diverse Catalysis

The α/β-hydrolase superfamily is one of the largest and most functionally diverse groups of enzymes known.[1][2] Despite their varied substrate specificities, which include esters, amides, epoxides, and peptides, they share a conserved core structural motif.[3][4] This canonical fold consists of a central, eight-stranded β-sheet flanked by α-helices.[1][2]

A key feature of this superfamily is a catalytic triad, typically composed of a nucleophilic residue (most commonly serine, but also cysteine or aspartate), a general base (histidine), and an acidic residue (aspartate or glutamate).[3][5][6] These residues are located on flexible loops and are brought into spatial proximity by the protein's tertiary structure.[2] The catalytic mechanism generally proceeds via a nucleophilic attack on the substrate's carbonyl carbon, leading to the formation of a tetrahedral intermediate that is stabilized by an "oxyanion hole" formed by backbone amide protons.[7][8]

Major Classes of α/β-Hydrolase Inhibitors and Their SAR

The development of inhibitors targeting α/β-hydrolases has led to the discovery of several major chemical classes, each with distinct mechanisms of action and SAR profiles. Many of these inhibitors act covalently, forming a stable bond with the catalytic nucleophile.[9]

Organophosphates

Organophosphorus compounds are potent, irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE).[10][11][12] Their mechanism involves the phosphorylation of the active site serine, rendering the enzyme inactive.[8] The general structure of an organophosphate allows for significant variation in the R groups and the leaving group (X), which profoundly influences both potency and selectivity.

Structure-Activity Relationship:

-

Electrophilicity of Phosphorus: The reactivity of the organophosphate is directly related to the electrophilicity of the phosphorus atom. Electron-withdrawing groups on the R1 and R2 substituents increase the positive charge on the phosphorus, making it more susceptible to nucleophilic attack by the catalytic serine.

-

Leaving Group: A good leaving group (X) is essential for a high rate of phosphorylation. The pKa of the conjugate acid of the leaving group is a key determinant; a lower pKa generally corresponds to a better leaving group and a more potent inhibitor.

-

Steric Factors: The size and shape of the R groups can influence how the inhibitor fits into the active site of the target enzyme. Bulky R groups can enhance selectivity by preventing the inhibitor from binding to enzymes with smaller active sites.

| Inhibitor | Target Enzyme (Species) | IC50 (µM) |

| Chlorpyrifos | Human RBC AChE | 0.12 |

| Monocrotophos | Human RBC AChE | 0.25 |

| Profenofos | Human RBC AChE | 0.35 |

| Acephate | Human RBC AChE | 4.0 |

| Coumaphos oxon | Honeybee AChE | 0.045 |

| Aldicarb sulfoxide | Honeybee AChE | 0.088 |

Table 1: Potency of Organophosphate Inhibitors against Acetylcholinesterase (AChE). Data compiled from[6][13].

Carbamates

Carbamates are another class of covalent inhibitors that carbamoylate the active site serine.[14][15][16] Unlike organophosphates, the carbamoylated enzyme can undergo slow hydrolysis, leading to regeneration of the active enzyme, making them act as pseudo-irreversible or reversible covalent inhibitors.

Structure-Activity Relationship:

-

Leaving Group: Similar to organophosphates, the nature of the leaving group (ArO-) is critical. A more electron-withdrawing aryl group enhances the electrophilicity of the carbonyl carbon and stabilizes the leaving group, leading to a higher rate of carbamoylation and increased potency.

-

Carbamate Substituents (R1 and R2): The substituents on the nitrogen atom play a crucial role in binding to the active site. For Fatty Acid Amide Hydrolase (FAAH) inhibitors, bulky and lipophilic groups often enhance potency by interacting with hydrophobic pockets in the enzyme's binding site.[16] For example, the meta-biphenyl derivative of a carbamate inhibitor showed a 5-fold improvement in potency against FAAH.[16]

| Inhibitor | Target Enzyme | IC50 (nM) |

| URB878 | FAAH | 0.33 |

| URB880 | FAAH | 0.63 |

| URB597 | FAAH | 4.6 |

| Compound 22 | FAAH | 63 |

| Compound 20 | FAAH | 324 |

| JZP-430 | ABHD6 | 44 |

Table 2: Potency of Carbamate Inhibitors against Fatty Acid Amide Hydrolase (FAAH) and ABHD6. Data compiled from[16][17][18]. It is important to note that comparing IC50 values of irreversible inhibitors across different studies can be challenging due to variations in assay conditions.[16]

Triazole Ureas

Triazole ureas have emerged as a highly versatile and potent class of irreversible inhibitors for serine hydrolases.[17][19][20] They act by carbamoylating the catalytic serine, with the 1,2,3-triazole acting as a leaving group.[21] This scaffold allows for extensive chemical modification to achieve high potency and selectivity.

Structure-Activity Relationship:

-

Triazole Substituents: Modifications to the 4-position of the triazole ring can significantly impact inhibitor potency and selectivity. This has been effectively explored using click chemistry to generate diverse libraries of inhibitors.[14][21]

-

Urea Substituents: The group attached to the other side of the urea moiety is critical for directing the inhibitor to the target enzyme's active site. For instance, piperidine-based ureas have been optimized to yield highly potent and selective inhibitors of ABHD6.[3][5] The addition of polar substituents to the biphenyl-triazole group can be used to fine-tune the in vivo properties of these inhibitors, leading to the development of both systemic and peripherally restricted probes.[5]

-

Leaving Group Ability: The triazole moiety has been shown to be a superior leaving group compared to p-nitrophenoxy for MAGL inhibitors, resulting in a dramatic increase in potency.[22]

| Inhibitor | Target Enzyme | IC50 (nM) |

| KT182 | ABHD6 | ~1 |

| KT203 | ABHD6 | ~1 |

| JJKK-048 | MAGL | < 0.4 |

| SAR629 | MAGL | 0.2 - 1.1 |

| IDFP | hMAGL | 0.8 |

| ML30 | hMAGL | 0.54 |

Table 3: Potency of Triazole Urea and Other Inhibitors against ABHD6 and MAGL. Data compiled from[5][22].

Key Signaling Pathways Involving α/β-Hydrolases

The inhibition of α/β-hydrolases can have profound effects on cellular signaling pathways. Two prominent examples are the endocannabinoid system and the soluble epoxide hydrolase pathway.

Endocannabinoid Signaling

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. The levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly controlled by the synthetic and degradative enzymes. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the major hydrolase for 2-AG.[1][7] ABHD6 and ABHD12 also contribute to 2-AG hydrolysis.[1][9] Inhibition of these enzymes leads to an accumulation of their respective endocannabinoid substrates, thereby potentiating cannabinoid receptor signaling.

Caption: Endocannabinoid signaling at the synapse.

Soluble Epoxide Hydrolase Pathway

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[23] It converts anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[10] Inhibition of sEH increases the levels of EETs, which can then exert their beneficial effects, including reducing inflammation and pain.[10][23]

Caption: The soluble epoxide hydrolase (sEH) pathway.

Experimental Protocols

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against an α/β-hydrolase using a chromogenic substrate.

Materials:

-

Purified α/β-hydrolase enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.2% (v/v) Triton X-100 and 50 mM NaCl)[24]

-

Chromogenic substrate (e.g., p-nitrophenyl acetate for esterases) dissolved in a suitable solvent (e.g., ethanol)[24]

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle only).

-

Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C). The pre-incubation time is particularly important for irreversible inhibitors.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 410 nm for p-nitrophenol) over time using a microplate reader.[24]

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity

ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of inhibitors against entire enzyme families in complex biological samples.[19][25][26] This protocol outlines a competitive ABPP workflow.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for enrichment). A common probe for serine hydrolases is fluorophosphonate-rhodamine (FP-Rh).[19]

-

Test inhibitor

-

SDS-PAGE materials and imaging system

Procedure:

-

Proteome Preparation: Prepare a proteome lysate from cells or tissues of interest.

-

Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C).[14] Include a vehicle control.

-

Probe Labeling: Add the ABP (e.g., FP-Rh) to each sample and incubate for a further period to label the active enzymes that were not inhibited by the test compound.

-

SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled proteins using an appropriate imaging system (e.g., a fluorescence scanner for fluorescently tagged probes).

-

Data Analysis: The intensity of the fluorescent signal for each enzyme band corresponds to the amount of active enzyme. A decrease in signal intensity in the presence of the inhibitor indicates inhibition. The selectivity of the inhibitor can be assessed by observing which enzyme bands show a decrease in labeling across the proteome. The IC50 for each target can be determined by quantifying the band intensities at different inhibitor concentrations.

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Synthesis of 1,2,3-Triazole Urea Inhibitors

A common and efficient method for the synthesis of 1,2,3-triazole urea inhibitors involves a two-step process utilizing click chemistry.[14][21]

General Procedure:

-

Triazole Formation (Click Chemistry): A substituted alkyne is reacted with an azide (e.g., azidomethanol, which can be formed in situ) in the presence of a copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate). This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction yields the 4-substituted 1,2,3-triazole.[21]

-

Carbamoylation: The resulting triazole is then reacted with a carbamoylating agent, such as a carbamoyl chloride or an isocyanate derived from the desired "staying" group (e.g., a substituted piperidine). This step forms the final 1,2,3-triazole urea inhibitor. The N1- and N2-carbamoylated regioisomers are often formed and may require separation by chromatography.[14]

Caption: General synthesis of 1,2,3-triazole urea inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha/beta hydrolase superfamily - Wikipedia [en.wikipedia.org]

- 5. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury [mdpi.com]

- 19. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biochemical Characterization of a Novel α/β-Hydrolase/FSH from the White Shrimp Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 26. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Selectivity Profiling of Alpha/Beta-Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The alpha/beta-hydrolase (α/β-hydrolase) superfamily is one of the largest and most diverse classes of enzymes, involved in a vast array of physiological and pathological processes, including metabolism, signaling, and neurotransmission.[1][2][3] Their critical roles make them attractive targets for therapeutic intervention. However, the structural similarity among members of this superfamily presents a significant challenge: developing inhibitors that are selective for a single target enzyme. Poor selectivity can lead to off-target effects and potential toxicity, as tragically highlighted by the clinical trial of the FAAH inhibitor BIA 10-2474.[4][5]

This technical guide provides an in-depth overview of the core methodologies used to assess the selectivity of inhibitors targeting α/β-hydrolases, with a primary focus on the powerful chemoproteomic technique of Activity-Based Protein Profiling (ABPP).

The Core Principle: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems, such as cell lysates, tissues, or even living organisms.[6][7][8] Unlike traditional assays that rely on specific substrates, ABPP provides a global snapshot of enzyme activity.